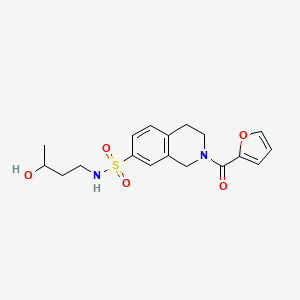![molecular formula C20H22N2O4S B5508595 (4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)
(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reaction sequences. For example, Ahmad et al. (2019) described the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides via a multistep process starting with methyl anthranilate coupled with methane sulfonyl chloride, leading to various benzothiazine derivatives after ring closure and multicomponent reactions (Ahmad et al., 2019). Such methodologies highlight the complexity and creativity required in the chemical synthesis of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography and NMR spectroscopy. Lynch et al. (1994) provided insight into the molecular structures of pyrazine derivatives through X-ray diffraction methods, demonstrating the importance of structural analysis in understanding compound properties (Lynch et al., 1994).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be diverse. The study by Khazaei et al. (2015) on the catalytic synthesis of pyran and pyrazole derivatives underlines the chemical versatility and reactivity of heterocyclic compounds under various conditions (Khazaei et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing novel pyrazine derivatives and their complexes. The synthesis processes often involve multi-step reactions, including condensation, cyclocondensation, and reactions with hydrazine hydrate or hydroxylamine, leading to a variety of heterocyclic compounds. These synthesized compounds are characterized using techniques such as FT-IR, NMR, MS, and elemental analysis to confirm their structures (Elotmani et al., 2002; Board et al., 2009).
Antimicrobial and Antifeedant Activity
Research into the biological activity of pyrazine derivatives has shown promising antimicrobial properties. Some derivatives have been synthesized and tested for their in vitro antifungal and antibacterial activities, revealing potential as antimicrobial agents (Dobaria et al., 2003). Additionally, certain pyrazolin-5-one derivatives exhibit significant antifeedant activity, offering potential applications in agricultural pest management (Patel et al., 2020).
Application in Catalysis
Some studies have explored the use of specific pyrazine derivatives as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the one-pot synthesis of various heterocyclic compounds, demonstrating the versatility and applicability of pyrazine derivatives in catalytic processes (Khazaei et al., 2015).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids, a class of compounds related to pyrazine derivatives, have been synthesized and evaluated for their vasodilatation properties. This research highlights the potential of such compounds in developing new therapeutic agents for treating cardiovascular diseases (Hassan et al., 2014).
Propiedades
IUPAC Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-21-11-12-22(18-14-27(24,25)13-17(18)21)20(23)16-9-5-6-10-19(16)26-15-7-3-2-4-8-15/h2-10,17-18H,11-14H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIIDVVEPFLAO-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


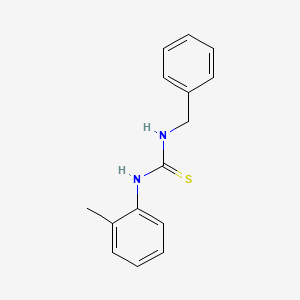
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
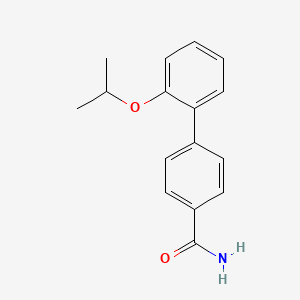
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)
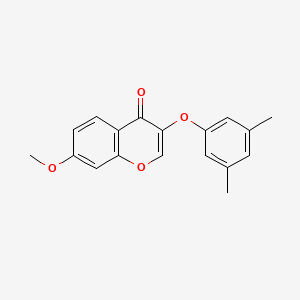
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5508576.png)

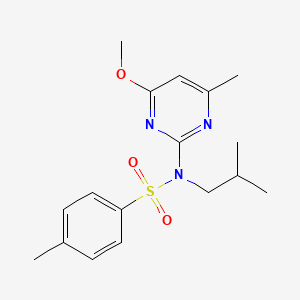
![2-(4-morpholinylcarbonyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5508606.png)
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)
